![molecular formula C9H7F3O B3228207 3-Methyl-2-(trifluoromethyl)benzaldehyde CAS No. 1261874-94-5](/img/structure/B3228207.png)
3-Methyl-2-(trifluoromethyl)benzaldehyde
Overview
Description
3-Methyl-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O . It is a clear slightly yellow liquid and is used as an electrophilic component in a wide array of reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula CF3C6H4CHO . The molecular weight of this compound is 174.12 .Chemical Reactions Analysis
This compound is a reagent used in various chemical reactions. For instance, it has been used in the aldol reaction with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system .Physical And Chemical Properties Analysis
This compound is a clear slightly yellow liquid . It has a molecular weight of 174.12 and a refractive index of n20/D 1.465 (lit.) .Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of substances , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position , which could influence its interactions with its targets.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones , which are potent antitumor agents . This suggests that it may influence pathways related to cell growth and proliferation.
Result of Action
As mentioned earlier, it’s known that the compound can be used in the synthesis of potent antitumor agents , suggesting that it may have effects on cell growth and proliferation.
Action Environment
It’s known that the compound is classified as a flammable liquid and may cause skin and eye irritation, respiratory irritation, and is toxic to aquatic life . Therefore, its handling and use should be done in a well-ventilated area, away from heat/sparks/open flames/hot surfaces, and release to the environment should be avoided .
Advantages and Limitations for Lab Experiments
One of the main advantages of MTFB for lab experiments is its versatility. It can be used in a wide range of applications, from the development of new drugs and therapies to the study of biochemical and physiological processes. However, there are also some limitations to its use. For example, MTFB can be difficult to synthesize, and its yield can vary depending on the method used. It can also be expensive, which may limit its use in some experiments.
Future Directions
There are many potential future directions for the use of MTFB in scientific research. One area of interest is the development of new drugs and therapies for a variety of conditions, including Alzheimer's and Parkinson's. Another area of interest is the study of the biochemical and physiological effects of MTFB, particularly its potential as an anti-inflammatory agent and antioxidant. Additionally, there is potential for the use of MTFB in the development of new diagnostic tools for a variety of diseases.
Scientific Research Applications
MTFB has a wide range of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. MTFB has also been used in the development of new drugs and therapies for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also very toxic to aquatic life and can have long-lasting effects .
properties
IUPAC Name |
3-methyl-2-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNSOGFLSOMESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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